molecular formula C8H10BFO4 B8209143 3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid

3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid

Cat. No.: B8209143
M. Wt: 199.97 g/mol
InChI Key: BTAMSQFFNLBVJS-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid is an organic compound with the molecular formula C8H10BFO4 It is a boronic acid derivative, characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.

    Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Functional Group Introduction: The hydroxymethyl and methoxy groups are introduced through subsequent functionalization reactions, which may involve the use of protecting groups and specific reaction conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the boronic acid group, yielding a fluorinated aromatic alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), palladium catalysts (Pd/C)

Major Products Formed

    Oxidation: 3-Fluoro-4-carboxy-5-methoxyphenylboronic acid

    Reduction: 3-Fluoro-4-hydroxymethyl-5-methoxyphenol

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used

Scientific Research Applications

3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes or as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzeneboronic acid: Similar structure but lacks the hydroxymethyl group.

    4-Methoxy-3-fluorophenylboronic acid: Another similar compound with slight variations in the position of functional groups.

Uniqueness

3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the hydroxymethyl group, in particular, allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

[3-fluoro-4-(hydroxymethyl)-5-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3,11-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAMSQFFNLBVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)CO)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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